Home > Products > Screening Compounds P109069 > N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea -

N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-4605733
CAS Number:
Molecular Formula: C19H25FN6O
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dasatinib (BMS-354825)

Compound Description: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) is a potent pan-Src kinase inhibitor discovered through structure-activity relationship studies starting with a 2-aminothiazole template. It exhibits nanomolar to subnanomolar potencies in biochemical and cellular assays. Dasatinib has shown oral efficacy in inhibiting proinflammatory cytokines and is currently in clinical trials for chronic myelogenous leukemia. []

Relevance: Dasatinib shares a core pyrimidinyl aminothiazole structure with the target compound, N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. Both compounds feature a 2-methyl-4-pyrimidinyl moiety, albeit with different substituents at the 6-position of the pyrimidine ring. This structural similarity suggests potential overlap in their biological activity profiles, particularly concerning kinase inhibition. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with good oral bioavailability. It was discovered through optimization of a 2,3,4-trisubstituted quinoline lead compound. AM-0687 has demonstrated efficacy in in vivo models of inflammation, inhibiting pAKT and reducing IgG and IgM specific antibodies. []

Relevance: While structurally distinct from N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in overall scaffold, AM-0687 shares the key 6-amino-4-pyrimidinyl motif. This shared feature suggests that both compounds might interact with similar target proteins despite their distinct overall structures. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor 1 (CRF1) receptor antagonist with nanomolar affinity for both human cloned and native CRF1 receptors. It exhibits over 1000-fold selectivity for CRF1 over CRF2α receptor and CRF binding protein. SSR125543A effectively antagonizes various CRF-induced responses, including cAMP synthesis, adrenocorticotropin hormone (ACTH) secretion, and hippocampal acetylcholine release. []

Relevance: SSR125543A, like N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, contains a substituted phenyl ring connected to a central heterocyclic scaffold. Although the core scaffolds differ (thiazole in SSR125543A and pyrimidine in the target compound), this shared structural feature suggests potential similarities in their physicochemical properties and interaction with specific target proteins. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound, synthesized through a multi-step process, exhibits promising anticancer activity, displaying marked inhibition against the proliferation of various human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). Its crystal structure and molecular modeling studies suggest potential interactions with specific target proteins. []

Relevance: Both this compound and N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea possess a substituted phenyl ring linked to a central heterocyclic system with a substituted aminoethyl group. Although the heterocyclic cores differ (thieno[3,2-d]pyrimidine vs. pyrimidine), this shared structural arrangement suggests potential overlap in their physicochemical properties and interaction with certain biological targets. []

1-Ethyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (33a)

Compound Description: This compound, part of a series of pyridonecarboxylic acids synthesized as potential antibacterial agents, demonstrates greater in vitro and in vivo antibacterial activity compared to enoxacin. []

Relevance: Compound 33a, despite possessing a different heterocyclic core structure (naphthyridine) compared to N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, shares the key feature of a 3-amino-1-pyrrolidinyl substituent. This shared structural element suggests a possible relationship in their interactions with specific bacterial targets. []

1-Vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (33b)

Compound Description: This compound, analogous to 33a but with a vinyl group at the N-1 position, exhibits superior in vitro and in vivo antibacterial activity compared to enoxacin. []

Relevance: Similar to compound 33a, compound 33b shares the 3-amino-1-pyrrolidinyl substituent with N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, despite having a different heterocyclic core (naphthyridine). This shared structural element implies a potential similarity in their interactions with specific bacterial targets. []

1-Vinyl-7-[3-(methylamino)-1-pyrrolidinyl] analogue 34b

Compound Description: Analogous to 33b, but with a methylamino group at the 3-position of the pyrrolidinyl ring, this compound displays greater in vitro and in vivo antibacterial activity than enoxacin. []

Relevance: While 34b has a different heterocyclic core (naphthyridine), it shares the 1-pyrrolidinyl substituent with N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, albeit with a methylamino group instead of an amino group at the 3-position of the pyrrolidinyl ring. This structural similarity suggests potential overlaps in their bacterial target interactions. []

2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP)

Compound Description: 4-MEAP is a synthetic cathinone that was identified in samples sold online in 2015. [] Although there are no published pharmacological studies, it's believed to act similarly to mephedrone, inhibiting serotonin and dopamine reuptake and exhibiting affinity for serotonin and dopamine receptors. [] Its misuse has been linked to severe agitation, rhabdomyolysis, and acute kidney injury. []

Relevance: Although structurally distinct from the target compound, 4-MEAP falls under the broader category of synthetic cathinones, a group often associated with psychoactive effects. The comparison with 4-MEAP highlights the importance of understanding the potential for misuse and associated risks when investigating new compounds, even those structurally different from known drugs of abuse. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide

Compound Description: This compound is the anti-cancer drug Dasatinib. It is a potent protein kinase inhibitor used to treat chronic myeloid leukemia. [] In vivo, it primarily undergoes oxidative metabolism, leading to several metabolites, including M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20, and M24 (hydroxylation). [] Its metabolism is primarily mediated by CYP3A4 (cytochrome P450 3A4) and FMO3 (flavin-containing monooxygenase 3). []

Relevance: This compound, Dasatinib, is structurally related to the target compound, N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, sharing a core pyrimidinylaminothiazole structure. This structural similarity suggests possible overlaps in their biological activity profiles, particularly regarding kinase inhibition. []

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 is a selective serotonin 5-HT1A receptor antagonist. It can effectively prevent the effects of 5-HT1A receptor agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin hydrochloride (8-OH-DPAT) and 3-chloro-4-fluorophenyl-(4-fluoro-4-([(5-methyl-6-methylaminopyridin-2-ylmethyl) amino) methyl] piperidin-1-yl) methanone (F13714), demonstrating its specific action on this receptor subtype. []

Relevance: While WAY 100635 does not share direct structural similarities with N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, its function as a serotonin receptor antagonist provides valuable context. This underscores the potential for investigating the target compound's interaction with serotonin receptors, especially considering the presence of a pyrrolidinyl group, which can influence serotonin receptor activity. []

Properties

Product Name

N-(3-fluoro-2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C19H25FN6O

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H25FN6O/c1-13-15(20)6-5-7-16(13)25-19(27)22-9-8-21-17-12-18(24-14(2)23-17)26-10-3-4-11-26/h5-7,12H,3-4,8-11H2,1-2H3,(H,21,23,24)(H2,22,25,27)

InChI Key

BKUNCCRFVIXWEY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.